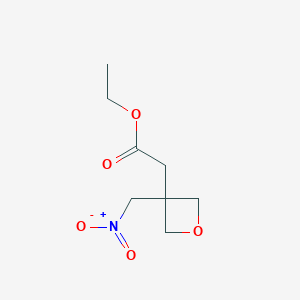

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate

描述

属性

IUPAC Name |

ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO5/c1-2-14-7(10)3-8(4-9(11)12)5-13-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFBBDNXRMDBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of Ethyl 2-Bromoacetate with 3-(Nitromethyl)oxetane

- Reactants: Ethyl 2-bromoacetate and 3-(nitromethyl)oxetane.

- Base: Sodium hydride (NaH) or similar strong base.

- Solvent: Aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Elevated temperatures (typically around 50–80°C) under inert atmosphere to prevent moisture interference.

The process involves nucleophilic substitution where the nitromethyl group attached to the oxetane ring acts as a nucleophile attacking the electrophilic carbon in ethyl 2-bromoacetate. Sodium hydride deprotonates the nitromethyl group, generating a nucleophilic species that then displaces the bromide ion from ethyl 2-bromoacetate, forming Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate.

3-(Nitromethyl)oxetane + Ethyl 2-bromoacetate —(NaH, DMF, heat)—> this compound

Optimization and Variations

- Temperature Control: Reactions are typically performed at 60–80°C to optimize yield.

- Stoichiometry: Equimolar amounts of reactants with slight excess of base to ensure complete deprotonation.

- Reaction Time: Usually 12–24 hours depending on temperature and reactant purity.

Purification

Post-reaction, the mixture is cooled, and the product is isolated via:

- Extraction: Using organic solvents such as ethyl acetate.

- Washing: Sequential washes with water, brine, and drying over anhydrous magnesium sulfate.

- Purification: Flash chromatography employing silica gel with suitable eluents (e.g., hexane/ethyl acetate mixtures).

Supporting Data and Research Findings

| Parameter | Details |

|---|---|

| Reaction Type | Nucleophilic substitution (SN2) |

| Typical Yield | 65–85% |

| Reaction Temperature | 60–80°C |

| Solvent | DMF or DMSO |

| Base | Sodium hydride |

| Reaction Time | 12–24 hours |

Research indicates that the choice of solvent and base significantly influences the yield and purity of the final product. For example, using sodium hydride in DMF at 70°C has been shown to produce high yields with minimal side reactions.

Alternative Synthetic Routes

While the primary method involves direct nucleophilic substitution, alternative routes include:

- Use of other bases: Potassium tert-butoxide or sodium tert-butoxide.

- Different solvents: DMSO or acetonitrile, depending on solubility and reactivity considerations.

- One-pot procedures: Combining steps to streamline synthesis and reduce purification steps.

化学反应分析

Types of Reactions: Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or nitroalkanes.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of nitroalkenes or nitroalkanes.

Reduction: Formation of amines.

Substitution: Formation of various substituted esters.

科学研究应用

Organic Synthesis

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Research indicates that compounds containing oxetane rings often exhibit significant biological activity. This compound is under investigation for its potential interactions with biomolecules, which may lead to the development of new therapeutic agents .

Medicinal Chemistry

The compound is explored for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical intermediates. Its structure allows for modifications that could enhance the efficacy of drug candidates targeting various diseases .

Energetic Materials

Due to its nitrogen-rich structure, this compound is considered for applications in the field of energetic materials. It has been identified as a promising monomer for creating environmentally benign and powerful energetic binders, which are essential for improving the performance of explosives and propellants .

Case Study 1: Antimicrobial Properties

A study highlighted the antimicrobial properties of oxetane derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation into FTO inhibitors, derivatives of this compound were optimized for their ability to inhibit RNA demethylation in cancer cells. These compounds showed promise in reducing tumor growth with minimal toxicity to healthy cells .

作用机制

The mechanism of action of Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate involves its interaction with various molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can lead to the modulation of biological pathways and the formation of reactive species that can further react with cellular components .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Structural and Functional Differences

Substituent Effects: The nitromethyl group in the parent compound enhances electrophilicity, enabling reactions like Michael additions or reductions to amines. Analogs with Boc-protected amino groups (e.g., CAS 1416323-06-2) prioritize stability and compatibility with peptide coupling reactions . The oxetan-3-ylidene derivative (CAS 922500-91-2) introduces a conjugated double bond, enabling participation in cycloaddition reactions absent in saturated oxetanes .

Ester Group Variations: Ethyl esters (e.g., parent compound) balance lipophilicity and hydrolysis resistance. 64% for Boc-protected analogs) .

Synthetic Utility :

- The parent compound’s nitromethyl group is critical for nitro-to-amine conversions, whereas Boc-protected derivatives streamline peptide chain elongation without side reactions .

Safety Profiles: The parent compound carries a GHS H302 warning (harmful if swallowed) due to its nitro group. Analogs with non-nitro substituents (e.g., Boc-protected amino groups) likely exhibit lower acute toxicity .

Research Findings

- Peptidomimetic Applications : this compound and its analogs are widely used to mimic peptide backbones, improving metabolic stability and bioavailability compared to traditional peptides .

- Reactivity : The nitromethyl group facilitates nucleophilic substitutions, while oxetane rings enhance conformational rigidity, critical for target binding in drug candidates .

- Yield Optimization: Boc-protected derivatives achieve higher yields (64%) compared to amino-linked analogs (59%), suggesting steric and electronic factors influence reaction efficiency .

生物活性

Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate , with the CAS number 1045709-38-3, is a compound featuring an oxetane ring and a nitromethyl group. Its molecular formula is and it has a molecular weight of approximately 203.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its structural components, particularly the oxetane ring and the nitromethyl substituent. The oxetane moiety is known for its ability to participate in various chemical reactions, which can lead to the formation of biologically active derivatives. The nitromethyl group may enhance the compound's reactivity and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing oxetane rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxetanes can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects. The exact mechanism is still under investigation but is believed to involve disruption of bacterial cell walls or interference with metabolic processes .

Cytotoxicity and Anticancer Activity

Preliminary studies have explored the cytotoxic effects of related oxetane compounds against cancer cell lines. These studies suggest that this compound could induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapy. The efficacy appears to be dose-dependent, with higher concentrations leading to increased cell death .

Case Studies

- Study on Oxetane Derivatives : A study published in a peer-reviewed journal demonstrated that certain oxetane derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. This suggests potential for this compound as a lead compound in anticancer drug development .

- Antimicrobial Activity Assessment : In another study focusing on the antimicrobial properties of oxetane compounds, this compound was tested against several strains of bacteria and fungi. Results indicated that it inhibited the growth of Gram-positive bacteria effectively, although further research is needed to establish its spectrum of activity .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the safety profile of this compound. According to material safety data sheets (MSDS), this compound poses certain hazards such as being harmful if ingested (H302). Proper safety precautions should be taken when handling this chemical in laboratory settings .

Research Findings Summary

| Property | Details |

|---|---|

| CAS Number | 1045709-38-3 |

| Molecular Formula | C8H13NO5 |

| Molecular Weight | 203.19 g/mol |

| Biological Activities | Antimicrobial, cytotoxicity against cancer cells |

| Safety Hazards | Harmful if swallowed (H302) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。